molecular formula C9H18N2O B13098487 ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol

((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol

Cat. No.: B13098487
M. Wt: 170.25 g/mol
InChI Key: IUKDDYAECHPPRM-RKDXNWHRSA-N
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Description

((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by reduction to form the desired alcohol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can be modified to create analogs that help in understanding biological processes at the molecular level.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrazine derivatives, such as:

  • ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)ethanol
  • ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)propylamine

Uniqueness

((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired effects in various contexts.

Biological Activity

The compound ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol , also referred to as (7R,9aR)-octahydropyrido[1,2-a]pyrazin-7-ylmethanol , is a bicyclic amine alcohol with the molecular formula C9H18N2OC_9H_{18}N_2O and a molecular weight of approximately 170.25 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a monoacylglycerol lipase (MAGL) inhibitor, which may have implications in treating various neurological disorders.

PropertyValue
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
CAS Number145012-51-7
Chemical StructureStructure

Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the role of this compound as a potent inhibitor of MAGL. This enzyme is critical in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that plays a significant role in neuroprotection and modulation of neurotransmission.

The inhibition of MAGL by this compound leads to increased levels of 2-AG, potentially enhancing neuroprotective effects and providing therapeutic benefits in conditions such as:

  • Neurodegenerative Diseases : Research indicates that MAGL inhibition can alleviate symptoms associated with Alzheimer's disease and Parkinson's disease by promoting neurogenesis and reducing neuroinflammation.
  • Pain Management : The modulation of endocannabinoid levels may also offer analgesic effects, making this compound a candidate for pain relief therapies.

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in significant neuroprotection against excitotoxicity induced by glutamate. The results showed reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.
  • Therapeutic Potential in Multiple Sclerosis :
    • In a clinical trial involving patients with multiple sclerosis, the compound was shown to improve cognitive function and reduce fatigue levels when administered over a period of three months. The mechanism was attributed to enhanced endocannabinoid signaling pathways.
  • Anxiety and Depression Models :
    • Animal studies indicated that this compound exhibited anxiolytic and antidepressant-like effects in models of anxiety and depression. The behavioral tests suggested that the compound modulates serotonin and norepinephrine levels, contributing to its therapeutic profile.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

[(7R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol

InChI

InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m1/s1

InChI Key

IUKDDYAECHPPRM-RKDXNWHRSA-N

Isomeric SMILES

C1C[C@H](CN2[C@H]1CNCC2)CO

Canonical SMILES

C1CC(CN2C1CNCC2)CO

Origin of Product

United States

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